1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-

Catalog No.
S13338011
CAS No.
53338-43-5
M.F
C6H2Cl2F2N4
M. Wt
239.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluor...

CAS Number

53338-43-5

Product Name

1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-

IUPAC Name

5,6-dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine

Molecular Formula

C6H2Cl2F2N4

Molecular Weight

239.01 g/mol

InChI

InChI=1S/C6H2Cl2F2N4/c7-1-2(8)12-6-5(11-1)13-4(14-6)3(9)10/h3H,(H,11,12,13,14)

InChI Key

PZGMLTAAQVVZHG-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)F

1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- is a heterocyclic compound characterized by its unique imidazo[4,5-b]pyrazine framework. The compound features two chlorine atoms and one difluoromethyl group, contributing to its distinctive chemical properties and reactivity. Its molecular formula is C6_6H2_2Cl2_2F2_2N4_4, with a molecular weight of 239.01 g/mol. This structure allows for diverse applications in medicinal and materials chemistry due to its ability to interact with various biological targets and its potential for incorporation into more complex chemical architectures .

The chemical reactivity of 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- is primarily influenced by the presence of the chlorine and fluorine substituents. Common reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in substitution reactions, allowing for the synthesis of derivatives with varied functional groups.
  • Fluorination Reactions: The difluoromethyl group can participate in reactions that introduce additional fluorine atoms or modify the existing substituents.
  • Condensation Reactions: The compound can undergo condensation with other reagents to form larger heterocyclic systems or complex organic molecules .

Research indicates that 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- exhibits significant biological activity, particularly in the realm of drug discovery. Its structural features enable it to interact with various biological targets, including enzymes and receptors. The compound has shown potential as a candidate for therapeutic applications due to its ability to modulate biochemical pathways effectively. Specific studies may reveal its efficacy against certain diseases or conditions, although detailed pharmacological profiles are still under investigation .

The synthesis of 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- typically involves several steps starting from readily available precursors:

  • Starting Materials: The synthesis often begins with 5,6-dichlorofurazano[3,4-b]pyrazine.
  • Nucleophilic Substitution: A difluoromethylating agent is introduced to facilitate the substitution at the appropriate position on the pyrazine ring.
  • Purification: The resultant compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

In industrial contexts, methods may be optimized for scale-up using continuous flow reactors or automated systems to enhance efficiency and safety during production .

1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- serves various applications across multiple fields:

  • Pharmaceuticals: It is utilized as a building block in drug discovery and development due to its biological activity.
  • Materials Science: The compound is explored for creating advanced materials with specific properties such as thermal stability and resistance to degradation.
  • Chemical Research: It acts as a versatile intermediate in synthesizing more complex organic compounds and chemical libraries for research purposes .

Interaction studies involving 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- focus on understanding how this compound binds to various molecular targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound interacts with specific enzymes or receptors.
  • Mechanistic Studies: Investigating how these interactions influence biological pathways or therapeutic outcomes.
  • Comparative Studies: Analyzing its interactions relative to similar compounds to determine specificity and efficacy in biological contexts .

Several compounds share structural similarities with 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazineNot available0.91
2-Amino-4,5,6-trisubstituted pyrimidinesNot available0.88
1-Ethyl-1H-imidazo[4,5-b]pyridine273756-99-30.91
5-Bromo-1H-imidazo[4,5-b]pyridineNot available0.81
6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazineNot available0.84

Uniqueness: The distinct substitution pattern of chlorine and difluoromethyl groups in 1H-Imidazo[4,5-b]pyrazine sets it apart from these similar compounds. This unique configuration enhances its binding affinity and specificity towards biological targets while imparting unique chemical properties that are valuable in synthetic chemistry and drug development .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

237.9624578 g/mol

Monoisotopic Mass

237.9624578 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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